3-(2-bromophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]propanamide
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Overview
Description
3-(2-bromophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]propanamide typically involves multiple steps, starting with the preparation of the bromophenyl and adamantane derivatives. The key steps include:
Adamantane Derivative Preparation: Functionalization of adamantane to introduce the methoxy group.
Amide Formation: Coupling the bromophenyl and adamantane derivatives through an amide bond formation.
The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, automated systems, and advanced purification techniques can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other groups, such as halogen exchange.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
Scientific Research Applications
3-(2-bromophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]propanamide has been studied for various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(2-bromophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]propanamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)propanamide
- 3-(2-fluorophenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)propanamide
Uniqueness
This compound’s distinct structure and properties make it a valuable subject for ongoing research and development in various scientific fields.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[(2-methoxy-2-adamantyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BrNO2/c1-25-21(17-9-14-8-15(11-17)12-18(21)10-14)13-23-20(24)7-6-16-4-2-3-5-19(16)22/h2-5,14-15,17-18H,6-13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGKULIONJMMEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)CCC4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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